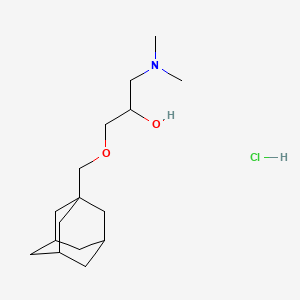

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride

Description

This compound is a propanol derivative featuring a rigid adamantylmethoxy group at position 1, a dimethylamino group at position 3, and a hydrochloride salt. The adamantyl moiety confers high lipophilicity and structural rigidity, which may enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-(dimethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2.ClH/c1-17(2)9-15(18)10-19-11-16-6-12-3-13(7-16)5-14(4-12)8-16;/h12-15,18H,3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJVJNFSHNESAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950547 | |

| Record name | 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27866-19-9 | |

| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantylmethanol with 2-propanol in the presence of a strong acid to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product, which is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The adamantyl group can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

Scientific Research Applications

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with enhanced properties.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include:

- Adamantylmethoxy group : Unique to the target compound, offering steric bulk and hydrophobicity.

- Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl): Features a 1-naphthalenyloxy group and isopropylamino substituent .

- Betaxolol Hydrochloride (C₁₈H₂₉NO₃·HCl): Contains a cyclopropylmethoxyethylphenoxy group .

- Bevantolol Hydrochloride (C₂₀H₂₆NO₄·HCl): Includes a 3,4-dimethoxyphenethylamino group and 3-methylphenoxy .

- Sarpogrelate Intermediate M-1 (C₂₀H₂₇NO₃·HCl): Substituted with a methoxyphenethylphenoxy group and dimethylamino .

Table 1: Structural Comparison

| Compound | R1 (Position 1) | R2 (Position 3) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 1-Adamantylmethoxy | Dimethylamino | Not provided | Not provided |

| Propranolol Hydrochloride | 1-Naphthalenyloxy | Isopropylamino | C₁₆H₂₁NO₂·HCl | 295.81 |

| Betaxolol Hydrochloride | 4-[2-(Cyclopropylmethoxy)ethyl]phenoxy | Isopropylamino | C₁₈H₂₉NO₃·HCl | 357.89 |

| Sarpogrelate Intermediate M-1 | 2-[2-(3-Methoxyphenyl)ethyl]phenoxy | Dimethylamino | C₂₀H₂₇NO₃·HCl | 365.90 |

Physicochemical Properties

- Melting Points: reports a melting point of 151–154°C for a tert-butylamino/tetrahydrofurfuryloxy analogue . The adamantyl group in the target compound likely increases melting point due to rigidity.

Pharmacological Implications

- Beta-Blockers: Propranolol and betaxolol are beta-1 adrenergic antagonists used for hypertension and glaucoma . The target compound’s adamantyl group may modulate selectivity for beta-receptor subtypes.

- Anti-Platelet Activity : Sarpogrelate (precursor to the intermediate in ) inhibits serotonin receptors, suggesting divergent mechanisms from beta-blockers .

Biological Activity

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride is a synthetic compound notable for its unique structural features, particularly the adamantyl group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H30ClNO2

- Molecular Weight : 299.88 g/mol

- CAS Number : 64267-22-4

The biological activity of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride is primarily attributed to its interaction with specific molecular targets. The adamantyl moiety enhances the compound's binding affinity to various proteins and enzymes, leading to modulation of their activities. This interaction can result in:

- Inhibition of Viral Replication : The compound may interfere with viral life cycles by inhibiting key viral enzymes.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Studies have shown efficacy against several viruses, suggesting potential as an antiviral agent.

- Anticancer Activity : Preliminary findings indicate that it can inhibit tumor growth in specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Alters activity of specific enzymes |

Case Studies

- Antiviral Study : In a controlled laboratory setting, 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride was tested against the influenza virus. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral therapeutic agent.

- Cancer Research : A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for therapeutic applications. Toxicity studies have shown that the compound has a relatively low toxicity profile at therapeutic doses but may exhibit side effects at higher concentrations.

Table 2: Toxicity Summary

| Animal Model | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 0 - 100 | No significant gross lesions observed |

| Mice | 0 - 100 | Lethargy and tremors at high doses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.